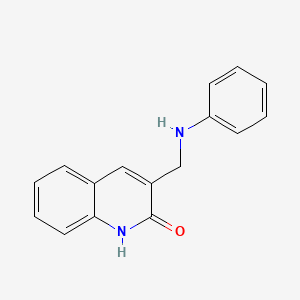![molecular formula C23H17FN6O2S B11495458 7'-amino-2'-[(3-fluorobenzyl)sulfanyl]-5-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11495458.png)
7'-amino-2'-[(3-fluorobenzyl)sulfanyl]-5-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-amino-2’-[(3-fluorobenzyl)sulfanyl]-5-methyl-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique spiro structure, which is known to impart significant biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-amino-2’-[(3-fluorobenzyl)sulfanyl]-5-methyl-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrido[2,3-d]pyrimidine precursors. These precursors are then subjected to a series of condensation, cyclization, and functional group transformations to form the final spiro compound. Key reagents include 3-fluorobenzyl chloride, thiourea, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction times would be critical factors in ensuring the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7’-amino-2’-[(3-fluorobenzyl)sulfanyl]-5-methyl-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anticancer, antiviral, or antimicrobial agents.
Industry: It may find use in the development of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7’-amino-2’-[(3-fluorobenzyl)sulfanyl]-5-methyl-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7’-amino-2’-[(3-chlorobenzyl)sulfanyl]-5-methyl-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile
- 7’-amino-2’-[(3-bromobenzyl)sulfanyl]-5-methyl-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile
Uniqueness
The uniqueness of 7’-amino-2’-[(3-fluorobenzyl)sulfanyl]-5-methyl-2,4’-dioxo-1,2,4’,8’-tetrahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, potentially improving their pharmacokinetic properties.
Properties
Molecular Formula |
C23H17FN6O2S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
7'-amino-2'-[(3-fluorophenyl)methylsulfanyl]-5-methyl-2,4'-dioxospiro[1H-indole-3,5'-3,8-dihydropyrido[2,3-d]pyrimidine]-6'-carbonitrile |
InChI |
InChI=1S/C23H17FN6O2S/c1-11-5-6-16-14(7-11)23(21(32)27-16)15(9-25)18(26)28-19-17(23)20(31)30-22(29-19)33-10-12-3-2-4-13(24)8-12/h2-8H,10,26H2,1H3,(H,27,32)(H2,28,29,30,31) |
InChI Key |
CLSBGXRUNNVQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23C(=C(NC4=C3C(=O)NC(=N4)SCC5=CC(=CC=C5)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11495379.png)
![11-(2-chlorophenyl)-3-(4-fluorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11495382.png)
![ethyl 3,3,3-trifluoro-N-[(4-fluorophenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11495389.png)
![6-[(6-chloro-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11495395.png)
![7-(azepan-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11495400.png)
![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11495401.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide](/img/structure/B11495421.png)
![2H-Pyridazin-3-one, 6-(4-amino-6-ethylamino-[1,3,5]triazin-2-yloxy)-2-methyl-](/img/structure/B11495429.png)
![12-cyclohexyl-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B11495435.png)
![2-cyclohexyl-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11495453.png)
![1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-5-oxo-N-phenylprolinamide](/img/structure/B11495465.png)
